2-Azaadenosine - 146-94-1

2-Azaadenosine

Catalog Number: EVT-1192226
CAS Number: 146-94-1
Molecular Formula: C9H12N6O4
Molecular Weight: 268.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Azaadenosine is derived from adenosine, a vital component in cellular metabolism and energy transfer. It belongs to the broader category of aza-nucleosides, which are characterized by the substitution of carbon atoms in nucleosides with nitrogen atoms. This class includes other compounds like 8-azaadenosine and 2-azaadenosine triphosphate, which have been explored for their biological activities and potential as therapeutic agents.

Synthesis Analysis

Methods and Technical Details

Key steps in this synthesis often include:

  • Formation of Glycosidic Bonds: Utilizing SnCl4 as a catalyst to promote glycosylation reactions.
  • Nitrogen Substitution: Introducing nitrogen into the sugar moiety through specific reagents and conditions that favor the formation of aza-nucleosides.
  • Purification Techniques: Methods such as chromatography are employed to isolate and purify the final product from reaction by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Azaadenosine can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: Approximately 248.23 g/mol

The compound features a ribose sugar backbone with an amino group at the 2-position, altering its hydrogen bonding capabilities compared to adenosine. This modification can significantly affect its interaction with enzymes and receptors in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

2-Azaadenosine participates in several chemical reactions typical of nucleosides but can exhibit altered reactivity due to its structural modifications. Notably, it can undergo deamination reactions, where the amino group is converted into a carbonyl group, potentially yielding different bioactive compounds.

Additionally, studies have shown that 2-Azaadenosine can interact with adenosine deaminases, enzymes that catalyze the hydrolytic deamination of adenosine. This interaction may lead to altered metabolic pathways or inhibition of enzyme activity, providing insights into its cytotoxic effects .

Mechanism of Action

Process and Data

The mechanism of action for 2-Azaadenosine primarily revolves around its ability to mimic adenosine in biological systems. Upon incorporation into RNA or DNA, it can disrupt normal nucleotide pairing and influence gene expression. The compound's structural similarity allows it to be recognized by various enzymes involved in nucleic acid metabolism, leading to altered cellular responses.

Research indicates that 2-Azaadenosine may also inhibit certain pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.

The compound's solubility profile suggests potential for use in aqueous formulations, which is advantageous for pharmaceutical applications.

Applications

Scientific Uses

2-Azaadenosine has garnered attention in various fields of research:

  • Cancer Research: Its cytotoxic properties make it a subject of interest for developing anti-cancer therapies.
  • Virology: As an adenosine analog, it may interfere with viral replication processes.
  • Biochemical Studies: Used as a tool to study nucleic acid metabolism and enzyme interactions.
Introduction

Chemical Structure and Nomenclature of 2-Azaadenosine

2-Azaadenosine (CAS#: 146-94-1) is a synthetic purine analogue characterized by the systematic name 7-β-D-ribofuranosyl-7H-imidazo[4,5-d]-1,2,3-triazin-4-amine. Its molecular formula is C₉H₁₂N₆O₄, corresponding to a molecular weight of 268.23 g/mol [1]. Structurally, it replaces the carbon atom at position 2 of the adenine base with a nitrogen atom, creating a triazine ring fused to an imidazole ring (Figure 1). This aza-substitution profoundly alters electronic distribution and hydrogen-bonding capacity compared to adenosine [3] [8]. The β-D-ribofuranosyl moiety attached to the N9 position of the heterocycle preserves the natural glycosidic linkage found in endogenous nucleosides, facilitating interactions with enzymes and receptors that recognize ribose-containing molecules [8].

Table 1: Key Structural Features of 2-Azaadenosine

FeatureDescription
Core HeterocycleImidazo[4,5-d]-1,2,3-triazin-4-amine (triazine-imidazole fusion)
Glycosidic Bondβ-D-ribofuranosyl at N7 position
Functional GroupsExocyclic amine at C4; hydroxyl groups at ribose 2',3',5' positions
Aza-SubstitutionNitrogen replaces carbon at position 2 of adenine ring

Historical Development and Discovery of 2-Azaadenosine Analogues

The development of 2-azaadenosine emerged during the mid-20th century amid intensive research into purine analogues as antimetabolites. Early synthetic efforts focused on isosteric replacements within the purine scaffold—substituting carbon, oxygen, or nitrogen atoms to modulate biological activity [7]. The rationale derived from foundational work with 6-mercaptopurine (6-MP), which demonstrated that minor structural alterations could confer significant anticancer effects by disrupting nucleotide metabolism [7] [8].

2-Azaadenosine was synthesized as part of a broader exploration of azapurines, where nitrogen atoms were strategically incorporated into the purine ring system. This period also saw the development of clinically impactful analogues like fludarabine (a purine nucleoside phosphorylase-resistant adenine derivative) and cladribine (a deoxyadenosine analogue) for hematological malignancies [5] [8]. The synthesis of 2-azaadenosine targeted enzymes involved in adenosine utilization, hypothesizing that the triazine ring would impair canonical Watson-Crick base pairing while retaining substrate recognition by kinases and deaminases. Research identified its potential to inhibit tumor cell proliferation through interference with DNA/RNA synthesis and purine salvage pathways, positioning it within the class of metabolic antagonists [7] [8].

Significance of Purine Analogues in Biochemical Research

Purine analogues constitute a cornerstone of biochemical and pharmacological research due to their ability to mimic endogenous purines while disrupting critical cellular processes. Natural purines (adenine, guanine) serve as building blocks for nucleic acids, cofactors (e.g., ATP, NAD⁺), and signaling molecules (e.g., adenosine) [2] [3]. Analogues like 2-azaadenosine exploit these roles through multiple mechanisms:

  • Enzyme Inhibition: Incorporation into nucleotide pools competitively inhibits phosphoribosyltransferases, polymerases, and methyltransferases. For example, fludarabine triphosphate impedes DNA synthesis by inhibiting ribonucleotide reductase and DNA polymerase [3] [7].
  • Nucleic Acid Incorporation: Some analogues (e.g., thioguanine) incorporate into DNA/RNA, inducing replication errors or strand breaks [7].
  • Receptor Modulation: Adenosine receptor agonists/antagonists regulate cardiovascular, neuronal, and immune functions [2]. Though 2-azaadenosine's receptor interactions are less characterized, its structural similarity to adenosine suggests potential modulatory effects.

Table 2: Key Applications of Purine Analogues in Research

Application DomainExamplesBiological Impact
Anticancer TherapeuticsFludarabine, Cladribine, 2-AzaadenosineDisrupt DNA synthesis; induce apoptosis in leukemic cells
Enzyme Mechanism Studies6-Thioguanine, 8-AzaguanineProbe substrate specificity of purine-metabolizing enzymes
Signaling Pathway AnalysisAdenosine receptor agonists (e.g., CGS-21680)Elucidate cAMP-mediated signaling in inflammation and ischemia
EpitranscriptomicsModified bases (e.g., inosine from adenosine deamination)Study RNA editing impacts on proteomic diversity and immune tolerance [4] [6]

2-Azaadenosine specifically contributes to research on nucleoside metabolism and RNA biology. Its triazine ring may alter substrate recognition by adenosine deaminases (ADARs), enzymes catalyzing adenosine-to-inosine editing in double-stranded RNA—a process critical for immune response modulation and proteome diversification [4] [6]. By probing the steric and electronic constraints of ADAR active sites, 2-azaadenosine helps elucidate principles governing RNA modification landscapes [4]. Additionally, purine analogues serve as molecular tools for dissecting purinergic signaling pathways, which influence processes from vasodilation to T-cell activation [2]. The ongoing development of novel analogues underscores their utility in expanding the druggable targets within nucleotide metabolism and signaling networks [8].

Properties

CAS Number

146-94-1

Product Name

2-Azaadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1

InChI Key

JNGWKCBNKZBPLB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

Synonyms

2-azaadenosine

Canonical SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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